molecular formula C13H6ClNS B2584052 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile CAS No. 886360-79-8

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile

Cat. No.: B2584052
CAS No.: 886360-79-8
M. Wt: 243.71
InChI Key: ZTNQHQXCKYTLGH-UHFFFAOYSA-N
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Description

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C13H6ClNS and a molecular weight of 243.72 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiophene ring, a chlorine atom, and a carbonitrile group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile can be compared with other similar compounds, such as:

    1-Bromonaphtho[2,1-b]thiophene-2-carbonitrile: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications.

    1-Fluoronaphtho[2,1-b]thiophene-2-carbonitrile: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.

    1-Iodonaphtho[2,1-b]thiophene-2-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-chlorobenzo[e][1]benzothiole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNQHQXCKYTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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